4-Chloro-6-isopropylamino-2-methylthiopyrimidine
Overview
Description
4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chlorine atom, an isopropylamino group, and a methylthio group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylthiopyrimidine and appropriate chlorinating agents.
Chlorination: The pyrimidine ring is chlorinated at the 4-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions.
Amination: The isopropylamino group is introduced at the 6-position through a nucleophilic substitution reaction using isopropylamine in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at different positions on the pyrimidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use amines, alcohols, or halides as nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have applications in different fields such as pharmaceuticals and materials science.
Scientific Research Applications
4-Chloro-6-isopropylamino-2-methylthiopyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interactions of pyrimidine derivatives with biological macromolecules.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-isopropylamino-2-methylthiopyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Chloro-6-methylthiopyrimidine: Similar structure but lacks the isopropylamino group.
6-Isopropylamino-2-methylthiopyrimidine: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methylthiopyrimidine: Similar structure but lacks the isopropylamino group at the 6-position.
Uniqueness: 4-Chloro-6-isopropylamino-2-methylthiopyrimidine is unique due to the combination of the chlorine atom, isopropylamino group, and methylthio group, which can lead to distinct chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHRHMWSNBGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650089 | |
Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-54-1 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-(methylthio)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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